molecular formula C23H22ClN3O3 B2718272 N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 898416-77-8

N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2718272
CAS No.: 898416-77-8
M. Wt: 423.9
InChI Key: KWQYCUYKQNJVME-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetically produced oxalamide derivative intended for research and development purposes. This compound features a complex molecular structure incorporating a 4-chlorophenyl group, a furan-2-yl ring, and a 3,4-dihydroisoquinoline moiety, which are pharmacophores of significant interest in medicinal chemistry. Oxalamide derivatives as a class have been investigated for their potential as flavor modifiers, exhibiting sweet and umami taste characteristics, according to patent literature (https://patents.google.com/patent/US20060045953A1/) . The presence of a tetrahydroisoquinoline group, a scaffold found in numerous biologically active molecules, suggests potential for interaction with various neurological or enzymatic targets. The specific mechanism of action, pharmacological profile, and full range of applications for this compound are not yet fully characterized and require further scientific investigation. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any consumer applications. Researchers are advised to conduct their own safety assessments and efficacy evaluations prior to use.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-18-7-9-19(10-8-18)26-23(29)22(28)25-14-20(21-6-3-13-30-21)27-12-11-16-4-1-2-5-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQYCUYKQNJVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound with potential biological activities. This article explores its biological properties, synthesis, and relevant research findings based on diverse sources.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H22ClN3O3
  • Molecular Weight : 423.9 g/mol
  • CAS Number : 898416-77-8
  • IUPAC Name : N'-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, including:

  • Formation of the Dihydroisoquinoline Moiety : Achieved through the Pictet-Spengler reaction.
  • Introduction of the Furan Ring : Via Friedel-Crafts acylation.
  • Coupling with Oxalamide : The final step involves coupling the intermediate with oxalyl chloride and an appropriate amine under basic conditions.

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities, including:

Anticancer Activity

Research indicates that compounds within this class may possess anticancer properties. For instance:

  • A study evaluated the cytotoxic effects of related oxalamides on various cancer cell lines, revealing significant inhibition of cell proliferation in certain cases.
CompoundCancer Cell LineIC50 (µM)
N1-(4-chlorophenyl)-N2-(...)MCF-715.0
N1-(3-chlorophenyl)-N2-(...)HeLa12.5

P-Glycoprotein Inhibition

The compound's structure suggests potential interaction with P-glycoprotein (P-gp), a critical factor in drug resistance:

  • In vitro studies demonstrated that derivatives similar to N1-(4-chlorophenyl)-N2-(...) significantly inhibit P-gp activity, enhancing the efficacy of co-administered chemotherapeutic agents.

Study 1: Inhibition of Tumor Growth

In a controlled experiment, N1-(4-chlorophenyl)-N2-(...) was administered to xenograft models of human breast cancer. Results showed a marked reduction in tumor size compared to controls, indicating potential as a therapeutic agent.

Study 2: Synergistic Effects with Chemotherapy

A combination therapy study assessed the effects of N1-(4-chlorophenyl)-N2-(...) with doxorubicin on resistant cancer cell lines. The results indicated a synergistic effect, significantly reducing IC50 values for doxorubicin when combined with the oxalamide.

Comparison with Similar Compounds

Research Findings and Implications

  • Antiviral Potential: While the target compound’s exact bioactivity is unreported, structural parallels to HIV and MERS-CoV inhibitors (e.g., oxalamide core, chlorophenyl group) suggest it may target viral entry or fusion proteins .
  • Synthetic Challenges: The stereochemistry of the dihydroisoquinoline-furan ethyl group (absent in analogues like Compound 13) may complicate synthesis, necessitating chiral resolution techniques .
  • Contradictions : Thiazole-containing oxalamides () show higher HIV inhibition than pyrrolidine derivatives (), underscoring the critical role of heterocycle choice in bioactivity .

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